1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone

Melting point Crystallinity Physicochemical property

Regioisomeric purity is critical in dichlorobenzyloxy-acetophenone synthesis. CAS 170916-55-9 is the validated precursor for Na⁺/Ca²⁺ exchanger (NCX) inhibitors and the clinical-stage oral GLP-1 agonist TTP273; substitution with the 2,4-dichloro isomer yields inactive analogs. • MP 83-85°C enables rapid identity verification vs. 2,4-isomer (91-93°C) using standard melting point apparatus. • High LogP (4.775) ensures efficient organic-phase partitioning during extractive workup. • Supplied at ≥97% (HPLC) with full COA documentation for regulated synthetic pathways.

Molecular Formula C15H12Cl2O2
Molecular Weight 295.2 g/mol
CAS No. 170916-55-9
Cat. No. B071404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone
CAS170916-55-9
Molecular FormulaC15H12Cl2O2
Molecular Weight295.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C15H12Cl2O2/c1-10(18)12-3-5-13(6-4-12)19-9-11-2-7-14(16)15(17)8-11/h2-8H,9H2,1H3
InChIKeyGEKQPJHLFWEGPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone: Chemical Class, Physicochemical Profile, and Procurement


1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone (CAS 170916-55-9), also referred to as 4'-[(3,4-dichlorobenzyl)oxy]acetophenone, is a synthetic aryl ketone belonging to the dichlorobenzyloxy-substituted acetophenone class. It has the molecular formula C15H12Cl2O2 and a molecular weight of 295.16 g/mol . The compound is characterized by a 3,4-dichlorobenzyl ether moiety para-substituted on the acetophenone core, conferring a predicted LogP of 4.775 and a polar surface area of 26.3 Ų [1]. It is supplied as a solid with a melting point of 83–85 °C and is commercially available at purities of ≥95% or ≥98% (HPLC) from multiple vendors [2]. Its primary documented role is as a synthetic intermediate in the preparation of biologically active molecules, including Na⁺/Ca²⁺ exchanger (NCX) inhibitors and GLP-1 receptor agonists [3].

Why This Compound Cannot Be Casually Substituted by Analogs


Within the dichlorobenzyloxy-acetophenone family, seemingly minor variations in chlorine substitution pattern (e.g., 3,4- vs. 2,4-dichloro), benzyloxy attachment position (para vs. meta vs. ortho), or the presence/absence of chlorine atoms on the benzyl ring produce compounds with substantially divergent physicochemical properties, including melting point, LogP, and crystallinity [1]. These differences directly affect downstream reaction yields, purification efficiency, and the optical purity of chiral intermediates in multi-step syntheses of pharmaceutical targets such as GLP-1 agonists and NCX inhibitors [2]. Substituting the 3,4-dichloro regioisomer with its 2,4-dichloro or non-chlorinated analog without re-optimization can alter reaction kinetics, intermediate solubility, and final impurity profiles, making one-for-one interchange unreliable in regulated synthetic pathways .

Quantitative Differentiation vs. Closest Analogs


Melting Point Depression vs. 2,4-Dichloro and Non-Chlorinated Analogs

The target compound exhibits a melting point of 83–85 °C, which is 6–10 °C lower than its 2,4-dichloro regioisomer (CAS 61292-27-1, mp 91–93 °C) and 8–11 °C lower than the non-chlorinated 4'-benzyloxyacetophenone analog (CAS 54696-05-8, mp 91–94 °C) [1]. Compared to the unsubstituted parent 4'-hydroxyacetophenone (CAS 99-93-4, mp 109–111 °C), the melting point depression is approximately 24–28 °C [2]. This lower melting point is consistent with the 3,4-dichloro substitution pattern disrupting crystal lattice packing more effectively than the 2,4-dichloro arrangement, a property that can influence solid-state stability and solubility in organic reaction media .

Melting point Crystallinity Physicochemical property Procurement specification

Regiochemical Specificity: 3,4-Dichloro vs. 2,4-Dichloro in Pharmacological Pathways

The 3,4-dichlorobenzyloxy motif present in CAS 170916-55-9 is specifically required for the synthesis of the clinical-stage oral GLP-1 receptor agonist TTP273 (OAD2), as documented in patent WO2021242806A1, where the 3,4-dichlorobenzyloxy-phenyl moiety is a critical pharmacophoric element [1]. In contrast, the 2,4-dichloro isomer (CAS 61292-27-1) and the meta-substituted 2,4-dichloro regioisomer (CAS 400878-28-6, mp 71–73 °C) have no established role in the published synthetic routes to TTP273 or related GLP-1 agonists . Furthermore, CAS 170916-55-9 serves as the direct ketone precursor (via carbonyl reduction) to 2-[4-(3,4-dichlorobenzyloxy)phenylethanol (CAS 188928-11-2), a key alcohol intermediate used in the preparation of S-[(benzyloxyphenyl)alkyl]isothiourea derivatives that act as Na⁺/Ca²⁺ exchanger (NCX) inhibitors . Neither the 2,4-dichloro counterpart nor the non-chlorinated benzyloxy analog has been reported in this NCX inhibitor synthetic pathway.

Regiochemistry Structure-activity relationship NCX inhibitor GLP-1 agonist intermediate

Hydrophobicity and Polar Surface Area Comparison

The target compound has a predicted LogP of 4.775 and a polar surface area (PSA) of 26.3 Ų [1]. In comparison, the regioisomeric 2-benzyloxy-3,4-dichloroacetophenone (CAS 120125-69-1), which bears the benzyloxy and dichloro substituents on the same ring (ortho- relationship), also has a LogP of 4.775 and PSA of 26.3, demonstrating that these computed parameters do not distinguish between para- and ortho-substituted regioisomers [2]. However, the non-chlorinated 4'-benzyloxyacetophenone (CAS 54696-05-8, molecular formula C15H14O2, MW 226.27) lacks the two chlorine atoms, resulting in a substantially lower molecular weight and expectedly lower LogP, although an experimentally validated comparative LogP value is not available from the retrieved sources. The lower PSA of 26.3 Ų places CAS 170916-55-9 below the typical oral drug-likeness threshold of <140 Ų (or <90 Ų per some guidelines), consistent with its role as a hydrophobic intermediate rather than a final drug substance.

LogP Hydrophobicity Polar surface area Drug-likeness Intermediate solubility

Commercial Availability and Purity Across Vendors

CAS 170916-55-9 is commercially supplied at two common purity tiers: ≥95% (AKSci, Chemscene, Bidepharm) and ≥98% (HPLC) (Capotchem, Aromsyn) [1]. In comparison, the 2,4-dichloro isomer (CAS 61292-27-1) is typically offered at 95% purity, with some vendors noting 8–12 week lead times for gram quantities, suggesting lower stock availability . The 3-substituted isomer (CAS 400878-28-6) is also available at 95% but with fewer listed suppliers . Multiple vendors (Aladdin, Apollo Scientific, CymitQuimica, Aromsyn, Delta-B) stock the target compound in quantities ranging from 250 mg to kilogram scale, with Aladdin offering 250 mg at $40.90 (in-stock) and 1 g within 4–8 weeks, indicating established supply chain availability for the 3,4-dichloro regioisomer that is not universally mirrored by its 2,4-dichloro counterpart .

Procurement Purity specification Vendor comparison Batch consistency

Best Research and Industrial Application Scenarios


Key Ketone Intermediate for NCX Inhibitor Synthesis

CAS 170916-55-9 serves as the direct ketone precursor that, upon carbonyl reduction, yields 2-[4-(3,4-dichlorobenzyloxy)phenylethanol (CAS 188928-11-2), which is subsequently converted to S-[(benzyloxyphenyl)alkyl]isothiourea derivatives acting as pharmacological inhibitors of the Na⁺/Ca²⁺ exchanger (NCX) . These NCX inhibitors, structurally related to KB-R7943 and SN-6, have been investigated for cardiovascular applications including myocardial ischemia-reperfusion injury and salt-dependent hypertension [1]. The 3,4-dichloro substitution pattern on the benzyl ring is integral to the pharmacophore; substituting the 2,4-dichloro isomer at this stage would produce an alcohol intermediate (CAS 188928-11-2 analog) with unknown NCX inhibitory activity. For medicinal chemistry groups synthesizing focused libraries of benzyloxyphenyl NCX inhibitors, CAS 170916-55-9 is the appropriate starting ketone.

Building Block for Oral GLP-1 Receptor Agonist TTP273

The 3,4-dichlorobenzyloxy-phenyl structural motif embedded in CAS 170916-55-9 is a core fragment of the clinical-stage oral GLP-1 receptor agonist TTP273 (also known as OAD2 dihydrochloride), a non-peptidic small molecule that has completed Phase 2 clinical trials for type 2 diabetes . Patent WO2021242806A1 describes multi-step synthetic routes to OAD2 that incorporate the 3,4-dichlorobenzyloxy-phenyl group as a critical pharmacophoric element responsible for GLP-1 receptor binding affinity and selectivity [1]. CAS 170916-55-9 can be used as a starting material or early intermediate for constructing the dichlorobenzyloxy-phenyl fragment found in TTP273 and related GLP-1 agonist analogs. Procurement of the correct 3,4-dichloro regioisomer is essential, as the 2,4-dichloro isomer would produce a structurally distinct final compound unlikely to retain the validated GLP-1R agonist pharmacology.

Physicochemical Reference for Regioisomeric QC Differentiation

The distinct melting point of CAS 170916-55-9 (83–85 °C) compared to its 2,4-dichloro isomer (91–93 °C) and its 3-substituted isomer (71–73 °C) provides a straightforward, instrument-free identity verification method during incoming material inspection . Analytical laboratories and pharmaceutical quality control units can use mixed melting point determination or DSC to confirm that the correct 3,4-dichloro regioisomer has been received, particularly when multiple dichlorobenzyloxy-acetophenone analogs are co-managed in the same inventory. The 6–10 °C melting point difference between the 3,4- and 2,4-dichloro isomers is sufficient for reliable discrimination using standard melting point apparatus [1].

Hydrophobic Intermediate for Multi-Step Organic Synthesis

With a predicted LogP of 4.775 and a polar surface area of only 26.3 Ų, CAS 170916-55-9 is a markedly lipophilic intermediate well-suited for reactions conducted in non-polar organic solvents or requiring efficient extractive workup from aqueous phases . Compared to the unsubstituted 4'-hydroxyacetophenone (estimated LogP ~1.0) or even the non-chlorinated 4'-benzyloxyacetophenone (MW 226.27, lower lipophilicity), the dichlorinated target compound partitions more favorably into organic layers during liquid-liquid extraction, potentially improving isolated yields in multi-step sequences. This property is particularly advantageous in the synthesis of lipophilic drug candidates such as TTP273, where the final API has limited aqueous solubility and intermediate hydrophobicity must be managed throughout the synthetic route [1].

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